Cas no 2243512-05-0 (6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypyridine-3-carboxylic acid)

6-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypyridine-3-carboxylic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative, primarily used in peptide synthesis. The Fmoc group provides selective protection for the amino functionality, enabling controlled deprotection under mild basic conditions. The hydroxyl and carboxylic acid moieties offer additional reactivity for further functionalization or conjugation. This compound is particularly valuable in solid-phase peptide synthesis (SPPS), where its stability and orthogonal protection strategy enhance efficiency. Its structural features make it suitable for introducing heterocyclic diversity into peptide backbones, facilitating the development of bioactive compounds. High purity and consistent performance ensure reliability in research and pharmaceutical applications.
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypyridine-3-carboxylic acid structure
2243512-05-0 structure
Product name:6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypyridine-3-carboxylic acid
CAS No:2243512-05-0
MF:C21H16N2O5
MW:376.362145423889
CID:5849614
PubChem ID:165719805

6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypyridine-3-carboxylic acid
    • 2243512-05-0
    • EN300-650790
    • Inchi: 1S/C21H16N2O5/c24-18-9-12(20(25)26)10-22-19(18)23-21(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17,24H,11H2,(H,25,26)(H,22,23,27)
    • InChI Key: QRHOFSMGTUGBQG-UHFFFAOYSA-N
    • SMILES: O(C(NC1C(=CC(C(=O)O)=CN=1)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 376.10592162g/mol
  • Monoisotopic Mass: 376.10592162g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 563
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 109Ų

6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypyridine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-650790-0.1g
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypyridine-3-carboxylic acid
2243512-05-0 95.0%
0.1g
$1408.0 2025-03-14
Enamine
EN300-650790-0.5g
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypyridine-3-carboxylic acid
2243512-05-0 95.0%
0.5g
$1536.0 2025-03-14
Enamine
EN300-650790-10.0g
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypyridine-3-carboxylic acid
2243512-05-0 95.0%
10.0g
$6882.0 2025-03-14
Enamine
EN300-650790-2.5g
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypyridine-3-carboxylic acid
2243512-05-0 95.0%
2.5g
$3136.0 2025-03-14
Enamine
EN300-650790-0.05g
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypyridine-3-carboxylic acid
2243512-05-0 95.0%
0.05g
$1344.0 2025-03-14
Enamine
EN300-650790-1.0g
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypyridine-3-carboxylic acid
2243512-05-0 95.0%
1.0g
$1599.0 2025-03-14
Enamine
EN300-650790-5.0g
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypyridine-3-carboxylic acid
2243512-05-0 95.0%
5.0g
$4641.0 2025-03-14
Enamine
EN300-650790-0.25g
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypyridine-3-carboxylic acid
2243512-05-0 95.0%
0.25g
$1472.0 2025-03-14

Additional information on 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypyridine-3-carboxylic acid

Introduction to 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypyridine-3-carboxylic Acid (CAS No. 2243512-05-0)

6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypyridine-3-carboxylic acid, with the CAS number 2243512-05-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, serves as a crucial intermediate in the development of various therapeutic agents. The presence of multiple functional groups, including a fluoren-9-ylmethoxy moiety and an amide linkage, makes it a versatile building block for designing novel bioactive molecules.

The fluoren-9-ylmethoxy group, a prominent feature of this compound, is known for its stability and rigidity, which are highly desirable properties in drug design. This moiety not only enhances the solubility and bioavailability of the final drug product but also contributes to its metabolic stability. The amide group, on the other hand, provides a site for further chemical modifications, allowing for the creation of diverse pharmacophores. These structural attributes make 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypyridine-3-carboxylic acid a valuable asset in the arsenal of medicinal chemists.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various biological pathways. Among these pathways, kinases have emerged as key players in numerous diseases, including cancer and inflammatory disorders. The amine and carboxylic acid functionalities present in 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypyridine-3-carboxylic acid make it an excellent candidate for designing kinase inhibitors. These inhibitors are designed to bind to the active site of kinases, thereby blocking their catalytic activity and preventing downstream signaling cascades that contribute to disease progression.

One of the most promising applications of this compound is in the development of targeted cancer therapies. Cancer cells often exhibit aberrant kinase activity, which drives uncontrolled cell proliferation and survival. By inhibiting these kinases, it is possible to selectively target cancer cells while minimizing side effects on healthy tissues. Recent studies have shown that compounds similar to 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypyridine-3-carboxylic acid can effectively inhibit tyrosine kinases, which are overexpressed in many types of cancer. This has opened up new avenues for the development of next-generation anticancer drugs.

The synthesis of 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypyridine-3-carboxylic acid involves a multi-step process that requires precise control over reaction conditions. The introduction of the fluoren-9-ylmethoxy group is particularly challenging due to its sensitivity to hydrolysis and oxidation. However, advances in synthetic methodologies have made it possible to achieve high yields and purity levels. Techniques such as palladium-catalyzed cross-coupling reactions and protecting group strategies have been instrumental in facilitating this synthesis.

The pharmacological profile of 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypyridine-3-carboxylic acid has been extensively studied in vitro and in vivo. Preclinical studies have demonstrated its potential as a lead compound for further drug development. These studies have shown that it exhibits good selectivity towards target kinases while maintaining low toxicity levels. Additionally, its ability to cross the blood-brain barrier suggests that it may be useful in treating central nervous system disorders.

The role of computational chemistry in optimizing the structure-function relationship of this compound cannot be overstated. Molecular modeling techniques have been used to predict binding affinities and identify potential binding sites on target proteins. This information has been invaluable in guiding medicinal chemists toward designing more effective derivatives. By leveraging computational tools, researchers can accelerate the drug discovery process and reduce the time required to bring new therapeutics to market.

The future prospects for 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypyridine-3-carboxylic acid are bright, with ongoing research aimed at expanding its therapeutic applications. Efforts are underway to develop novel derivatives with improved pharmacokinetic properties and enhanced target specificity. Additionally, exploring its potential in combination therapies could lead to more effective treatment strategies for complex diseases.

In conclusion, 6-([{(9H-fluoren-9-ylmethoxy)}carbonyl](amino)]-5-hydroxypyridine-3-carboxylic acid (CAS No.2243512-05-0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent candidate for designing targeted therapeutics against various diseases, particularly cancer and inflammatory disorders. As research continues to uncover new applications and optimize synthetic methodologies, this compound is poised to play a pivotal role in the next generation of drug discovery.

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